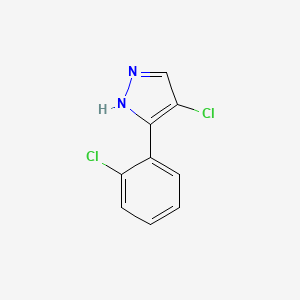

3-(2'-chlorophenyl)-4-chloro-1H-pyrazole

CAS No.:

Cat. No.: VC14129206

Molecular Formula: C9H6Cl2N2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6Cl2N2 |

|---|---|

| Molecular Weight | 213.06 g/mol |

| IUPAC Name | 4-chloro-5-(2-chlorophenyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C9H6Cl2N2/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |

| Standard InChI Key | WCJFZHFULFWVBF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=NN2)Cl)Cl |

Introduction

3-(2'-Chlorophenyl)-4-chloro-1H-pyrazole: A Synthesis of Structural, Synthetic, and Functional Insights

Synthesis Methods

Pyrazole derivatives with chloro substituents are typically synthesized via cyclocondensation or nucleophilic substitution. For 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole, plausible routes include:

Pathway 1: Cyclocondensation of Hydrazine Derivatives

-

Hydrazine Intermediate: Reaction of 2'-chlorobenzaldehyde with hydrazine hydrate to form hydrazone.

-

Cyclocondensation: Treatment with diketones (e.g., 1,3-diketones) under acidic conditions to form pyrazole core.

-

Chlorination: Introduction of 4-Cl via electrophilic substitution (e.g., using POCl₃ or Cl₂ in presence of Lewis acids).

Example from Literature:

-

3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole was synthesized via hydrazine-based cyclocondensation with subsequent functionalization .

Pathway 2: Nucleophilic Aromatic Substitution

-

Pyrazole Core Formation: Synthesis of 4-chloropyrazole (e.g., from 4-chloro-1H-pyrazole ).

-

Cross-Coupling: Suzuki or Buchwald–Hartwig amination to attach 2'-chlorophenyl group.

Catalytic Systems:

| Reaction Type | Catalyst | Conditions |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃, DMF, reflux |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C |

Spectroscopic Data

Thermal Stability

Pyrazoles with electron-withdrawing groups (e.g., Cl) typically exhibit higher thermal stability. 4-Chloro-1H-pyrazole sublimes under X-ray irradiation, suggesting volatility .

Crystallographic Insights

Pyrazole derivatives often form hydrogen-bonded networks. For example:

-

4-Chloro-1H-pyrazole exhibits N–H⋯N dimerization and crystallographic proton disorder .

-

3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole features π–π stacking and C–H⋯Cl interactions .

For 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole, similar non-covalent interactions are expected, with the 2'-Cl phenyl group potentially influencing packing geometry.

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume